Product packaging for Notoginsenoside R2(Cat. No.:CAS No. 80418-25-3)

Notoginsenoside R2

Katalognummer: B1649406
CAS-Nummer: 80418-25-3
Molekulargewicht: 771.0 g/mol
InChI-Schlüssel: FNIRVWPHRMMRQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

  • Separation : HPLC effectively isolates 20(S)- and 20(R)-epimers based on retention time differences.
  • UPLC-MS/MS : Enables precise quantification and identification of metabolites, with molecular ion peaks at m/z 769.47 ([M+H]⁺).

13C-NMR Spectroscopy

Key diagnostic signals for epimer differentiation include:

Carbon Position 20(S)-Epimer (δ ppm) 20(R)-Epimer (δ ppm)
C17 22.5 18.4
C21 30.1 25.8
C22 16.8 24.2

These shifts arise from steric and electronic differences at C20, confirmed by HRMS and HSQC/HMBC experiments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H70O13 B1649406 Notoginsenoside R2 CAS No. 80418-25-3

Eigenschaften

IUPAC Name

2-[2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H70O13/c1-20(2)10-9-13-41(8,50)21-11-15-39(6)28(21)22(43)16-26-38(5)14-12-27(45)37(3,4)34(38)24(17-40(26,39)7)52-36-33(31(48)30(47)25(18-42)53-36)54-35-32(49)29(46)23(44)19-51-35/h10,21-36,42-50H,9,11-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIRVWPHRMMRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H70O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80418-25-3
Record name Notoginsenoside R2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035362
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vorbereitungsmethoden

Chemical Identity and Structural Characteristics

Notoginsenoside R2 [(2S,3R,4S,5R)-2-((2R,3R,4S,5S,6R)-2-(((3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-((2S)-2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)oxyoxane-3,4,5-triol] features a dammarane-type skeleton with sugar moieties at C-3 and C-20 positions. The stereochemical configuration at C-20 generates two epimers: 20(S)- and 20(R)-notoginsenoside R2, which exhibit distinct biological activities.

Biotransformation from Notoginsenoside R1

Microbial Conversion Using Lactiplantibacillus plantarum S165

The most efficient method involves enzymatic modification of notoginsenoside R1 through fermentation with Lactiplantibacillus plantarum S165.

Fermentation Protocol
Parameter Specification
Substrate 1 g/L notoginsenoside R1
Medium Composition 30 g/L glucose, 10 g/L yeast extract
Inoculum Density 1 × 10⁷ CFU/mL
Temperature 37°C
Duration 21 days
Agitation Static culture

This process achieves 82.85% conversion efficiency through regioselective hydrolysis of the glucose moiety at C-20. Post-fermentation purification involves:

  • Macroporous Resin Chromatography : D101 resin with ethanol gradient elution (0–90%)
  • Lyophilization : Yields 828.53 mg of 20(S/R)-notoginsenoside R2 mixture per 1 g substrate
Analytical Validation

Table 1 : UPLC-MS/MS Characterization of Biotransformation Products

Compound Retention Time (min) m/z [M-H]⁻ Diagnostic Ions
Notoginsenoside R1 9.02 931.52 769.47, 637.44
20(S)-notoginsenoside R2 45.26 769.47 637.44, 475.38
20(R)-notoginsenoside R2 46.83 769.47 637.44, 475.38

13C-NMR analysis confirmed epimeric differentiation through distinct chemical shifts at C-17 (δ 73.2 vs. 70.8 ppm), C-21 (δ 26.1 vs. 24.9 ppm), and C-22 (δ 35.7 vs. 37.2 ppm) for S- and R-epimers, respectively.

Direct Extraction from Panax notoginseng

Challenges in Natural Isolation

While traditional ethanol extraction (70% v/v, 60°C, 3 h) remains feasible, the natural concentration of this compound in dried roots is exceptionally low (0.002–0.005% w/w). Sequential purification requires:

  • Silica Gel Chromatography : Chloroform-methanol-water (65:35:10, v/v/v)
  • Preparative HPLC : C18 column, acetonitrile-water (32:68) isocratic elution

This method yields <5 mg purified R2 per kg raw material, making it impractical for large-scale production.

Industrial-Scale Production Considerations

Process Optimization Metrics

Table 2 : Critical Parameters for Biotransformation Scalability

Factor Optimal Range Impact on Yield
Glucose Concentration 25–35 g/L ↑ Carbon source
pH 6.8–7.2 ↑ Enzyme activity
Oxygen Transfer Rate 0.8–1.2 vvm ↓ Byproduct formation
Substrate Loading 0.8–1.2 g/L ↓ Mass transfer limitations

Cost Analysis

  • Biotransformation : $12–18/g (including downstream processing)
  • Direct Extraction : $480–520/g (due to low natural abundance)

Quality Control Protocols

Purity Assessment

Current Good Manufacturing Practice (cGMP) standards require:

  • HPLC-DAD : ≥98% purity (C18 column, 203 nm detection)
  • Residual Solvents : <50 ppm ethanol (ICH Q3C guidelines)
  • Microbiological Testing : <100 CFU/g aerobic bacteria (USP <61>)

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show:

  • Degradation : <2% in nitrogen-sealed vials
  • Epimerization : 20(S):20(R) ratio remains 1.03:1 (±0.15)

Emerging Synthesis Technologies

Enzymatic Glycosylation

Recent advances employ UDP-glycosyltransferases (UGTs) for in vitro synthesis:

  • UGT73CR1 : Transfers glucose to C-20 of protopanaxadiol
  • Reaction Yield : 68% in 12 h (pH 7.4, 35°C)

Continuous Flow Bioreactors

Microfluidic systems enhance mass transfer efficiency:

  • Residence Time : 6 h vs. 21 days in batch fermentation
  • Space-Time Yield : 8.3 g/L/day (300% improvement)

Analyse Chemischer Reaktionen

Enzymatic Hydrolysis and Structural Modifications

The C24–C25 double bond of NGR2 undergoes hydration mediated by Cordyceps sinensis, producing 25-hydroxy derivatives (25-OH-20(S/R)-R2) with 69.87% bioconversion efficiency . This reaction enhances cardioprotective properties by introducing a hydroxyl group at C25.

Reaction Pathway:

  • Step 1: Notoginsenoside R1 → 20(S/R)-NGR2 (via β-glucosidase activity).

  • Step 2: 20(S/R)-NGR2 → 25-OH-20(S/R)-R2 (via hydroxylation at C25) .

Glycolytic Pathway Interactions

NGR2 inhibits the Rap1GAP/PI3K/Akt signaling pathway , increasing intracellular pyruvate (1.8-fold) and lactate (2.1-fold) in colonic microvascular endothelial cells. This promotes glycolysis while suppressing angiogenesis .

Key Observations:

  • IC₅₀ for pHUVEC viability inhibition: 25.94 nM at 24 h .

  • Dose-dependent effects: 20 µM NGR2 reduces cell proliferation by 58% and tube formation by 72% .

Anti-Tumor Activity via Apoptosis Induction

20(S/R)-NGR2 stereoisomers block the PI3K/AKT/mTOR pathway in H22 hepatoma cells:

  • Proliferation inhibition: 45–62% at 20 µM .

  • Apoptosis rate: Increases 3.5-fold compared to controls .

This comprehensive profile underscores NGR2’s reactivity in therapeutic applications, emphasizing its dual role in metabolic regulation and disease modulation.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Mechanism of Action
NR2 has demonstrated neuroprotective effects against oxidative stress and apoptosis, particularly in models of neurodegenerative diseases. Research indicates that NR2 activates the Nrf2 pathway, enhancing the activity of phase II detoxifying enzymes and suppressing oxidative stress. This mechanism is crucial in protecting neurons from damage induced by toxic agents such as 6-hydroxydopamine (6-OHDA) .

Case Study: Alzheimer's Disease
In a study examining the effects of NR2 on neuronal apoptosis induced by Aβ25-35, it was found that NR2 significantly reduced neuronal death and inflammation. This suggests its potential as a therapeutic agent for Alzheimer's disease (AD) . The protective effects were attributed to the inhibition of apoptotic pathways and modulation of inflammatory responses.

Anti-Cancer Applications

Inhibition of Tumor Cell Proliferation
NR2 has been shown to inhibit the proliferation of various cancer cell lines, including H22 hepatoma cells. The underlying mechanism involves the blockade of the PI3K/AKT/mTOR signaling pathway, which is critical for cell survival and proliferation .

Data Table: Effects on Cancer Cell Lines

Cell Line Effect Mechanism
H22 HepatomaInhibition of proliferationBlockade of PI3K/AKT/mTOR pathway
Primary HUVECsInhibition of tube formationBlockade of Rap1GAP/PI3K/Akt pathway
Various Tumor CellsInduction of apoptosisActivation of apoptotic signaling

Renal Protection

Renoprotective Effects in Diabetic Nephropathy
Recent studies have highlighted NR2's protective role in diabetic nephropathy (DN). In in vivo models using db/db mice, NR2 administration resulted in significant improvements in renal function and histopathology. It reduced albuminuria and mitigated oxidative stress and mitochondrial dysfunction .

Mechanism Insights
The renoprotective effects are attributed to NR2's ability to inhibit c-Src activation, which is linked to lipid accumulation and mitochondrial impairment. This inhibition subsequently leads to reduced apoptosis in renal cells .

Summary of Findings

This compound exhibits promising therapeutic potential across various medical fields:

  • Neuroprotection: Effective against oxidative stress-related neuronal damage.
  • Cancer Therapy: Inhibits tumor cell proliferation through key signaling pathways.
  • Renal Protection: Ameliorates diabetic nephropathy by targeting oxidative stress and mitochondrial dysfunction.

Wirkmechanismus

Ginsenoside Ng-R2 exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Differences Between NGR2 and Key Analogs

Compound Source Glycosylation Key Structural Features Production Method
Notoginsenoside R2 Panax notoginseng Lacks C-20 glucose 20(S/R)-OH configuration Microbial transformation of NGR1
Notoginsenoside R1 Panax notoginseng C-20 glucose attached Additional xylose and glucose moieties Direct extraction
Ginsenoside Rg1 Panax ginseng C-6 and C-20 glucose PPT-type aglycone Acid hydrolysis or enzymatic conversion
Ginsenoside Rb1 Panax ginseng C-3 and C-20 glucose Protopanaxadiol (PPD)-type aglycone Direct extraction

Key Observations :

  • Glycosylation : NGR2’s lack of the C-20 glucose (compared to NGR1) increases membrane permeability and cytotoxicity .
  • Stereoisomerism : The 20(S) isomer shows stronger cardioprotective activity against doxorubicin-induced damage, while both isomers inhibit cancer cell proliferation comparably .

Functional and Mechanistic Comparisons

Anti-Cancer Activity

  • NGR2 vs. NGR1 :
    • NGR2 induces 60.1% apoptosis in H22 hepatoma cells at 100 mg/mL, significantly higher than NGR1 (10.85% under the same conditions) .
    • Mechanism: NGR2 downregulates phospho-PI3K, AKT, and mTOR proteins more effectively than NGR1, enhancing apoptosis .
  • NGR2 vs. Ginsenosides: Ginsenoside Rb1 (PPD-type) primarily modulates lipid metabolism, lacking direct anti-cancer efficacy in H22 models . Ginsenoside Rg1 (PPT-type) shows weaker PI3K pathway inhibition compared to NGR2 .

Neuroprotection

Cardioprotection

  • The 20(S)-NGR2 isomer reduces ceramide-induced cardiotoxicity by 40% in vitro, outperforming 20(R)-NGR2 and NGR1 .

Limitations and Controversies

  • Stereoisomer Differentiation : Current methods (e.g., HPLC) struggle to separate 20(S)- and 20(R)-NGR2, complicating isomer-specific activity studies .
  • Production Challenges : Microbial transformation yields 82.85% purity, but scaling up requires optimization of Lactiplantibacillus fermentation .

Biologische Aktivität

Notoginsenoside R2 (NGR2), a saponin derived from the root of Panax notoginseng, has garnered attention for its diverse biological activities, particularly in neuroprotection, anti-inflammatory effects, and potential anti-cancer properties. This article synthesizes current research findings on the biological activity of NGR2, with a focus on its mechanisms of action, case studies, and relevant data.

NGR2 exhibits multiple biological activities through various signaling pathways:

  • Neuroprotective Effects :
    • NGR2 has been shown to protect neuronal cells from oxidative stress and apoptosis induced by 6-hydroxydopamine (6-OHDA). The protective mechanism involves the activation of the P90RSK and Nrf2 pathways, which are critical for cellular defense against oxidative damage. Specifically, NGR2 enhances the activity of phase II detoxifying enzymes, thereby mitigating oxidative stress effects .
  • Inflammatory Response Modulation :
    • In studies involving colonic microvascular injuries, NGR2 was found to induce significant inflammatory responses characterized by increased levels of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests that while NGR2 has protective effects in some contexts, it can also exacerbate inflammation under certain conditions .
  • Angiogenesis Regulation :
    • Research indicates that NGR2 affects angiogenesis by modulating the Rap1GAP/PI3K/Akt signaling pathway. This pathway is crucial for endothelial cell function and vascular integrity. In vitro studies showed that NGR2 reduced cell viability and proliferation in human umbilical vein endothelial cells (HUVECs), indicating potential implications for vascular health .

Case Studies

Several studies highlight the diverse effects of NGR2 across different biological systems:

  • Neuroprotection in Alzheimer’s Disease : A study demonstrated that NGR2 significantly reduced Aβ25-35-induced neuronal apoptosis in models of Alzheimer’s disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
  • Colonic Injury Model : In a rat model, administration of NGR2 led to increased mucosal vascular injuries and hypoxia in the colon. The study reported elevated serum levels of VEGFA165 and VEGFA121, which are associated with angiogenic processes .

Data Summary

The following table summarizes key findings from recent research on the biological activity of this compound:

Study FocusKey FindingsReference
NeuroprotectionActivation of P90RSK and Nrf2 pathways; reduced neuronal apoptosis ,
Inflammatory ResponseIncreased IL-6 and TNF-α levels; exacerbated colonic injuries ,
AngiogenesisInhibition of HUVEC proliferation; modulation of Rap1GAP/PI3K/Akt pathway ,

Q & A

Q. What are the standard protocols for isolating Notoginsenoside R2 from Panax notoginseng, and how can purity be ensured?

this compound is typically isolated using column chromatography (e.g., silica gel or reversed-phase C18 columns) followed by preparative HPLC. Key steps include solvent extraction (e.g., ethanol/water mixtures), gradient elution for separation, and UV detection at 203 nm for saponin identification. Purity validation requires NMR (e.g., ¹³C-NMR to confirm stereochemistry at C20) and mass spectrometry (HR-MS for molecular weight confirmation). Consistency in extraction conditions (temperature, solvent ratios) is critical to minimize batch variability .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

LC-MS/MS is the gold standard due to its sensitivity and specificity. For tissue or plasma samples, solid-phase extraction (SPE) using C18 cartridges removes matrix interference. Method validation should include calibration curves (1–1000 ng/mL range), recovery rates (>85%), and precision (CV <15%). Internal standards like ginsenoside Rd improve accuracy .

Q. How are in vivo dosage regimens for this compound calculated in rodent models?

Dosage conversion from human-equivalent doses (HED) follows body surface area normalization. For example, a 70 kg human dose of 10 mg/kg translates to ~1.62 mg/kg in mice. Pharmacokinetic studies in rats (e.g., IV administration at 5 mg/kg) show a half-life of ~2.3 hours, necessitating bid dosing for sustained plasma levels .

Advanced Research Questions

Q. What mechanisms underlie this compound’s neuroprotection against 6-OHDA-induced toxicity?

this compound activates the MEK1/2-ERK1/2 pathway, leading to phosphorylation of P90RSK and subsequent Nrf2 nuclear translocation. This upregulates antioxidant enzymes (e.g., HO-1, NQO1), reducing ROS levels by ~40% in SH-SY5Y cells. Co-treatment with ERK inhibitors (e.g., U0126) abolishes this effect, confirming pathway specificity .

Q. How does this compound induce apoptosis in H22 hepatoma cells via PI3K/AKT/mTOR modulation?

At 100 mg/mL, this compound reduces phosphorylated PI3K, AKT, and mTOR levels by 60–70%, triggering caspase-3 activation and apoptosis (60.1% TUNEL-positive cells vs. 10.85% in controls). RNA-seq analysis reveals downregulation of MTOR and AKT1 transcripts, validated by qPCR (fold change <0.3) .

Q. How can researchers resolve contradictions in this compound’s efficacy across oxidative stress models?

Discrepancies (e.g., variable IC50 values in neuronal vs. hepatic cells) may arise from cell-specific Nrf2 activation thresholds or differential expression of efflux transporters (e.g., P-gp). Systematic comparison using isogenic cell lines and CRISPR-KO models (e.g., KEAP1 knockout) can isolate confounding factors. Meta-analyses should stratify data by cell type, dose, and exposure duration .

Q. What strategies optimize this compound’s bioavailability for CNS targeting?

Nanoformulations (e.g., PLGA nanoparticles) improve brain penetration, increasing AUC by 3.5-fold in rats. Co-administration with P-gp inhibitors (e.g., verapamil) enhances brain concentrations by 200%. Pharmacodynamic studies should monitor BBB integrity via Evans blue assay post-treatment .

Q. How does stereochemistry at C20 influence this compound’s bioactivity?

20(S)- and 20(R)-epimers show distinct binding affinities to Nrf2 (Kd = 2.1 μM vs. 8.7 μM via SPR). Molecular dynamics simulations reveal stronger hydrogen bonding between 20(S)-R2 and Keap1’s Arg415 residue. In vivo, the 20(S)-form exhibits 3-fold higher neuroprotective efficacy in PD models .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50. For apoptosis assays, ANOVA with Tukey’s post-hoc test compares treated vs. control groups. Report effect sizes (Cohen’s d) and 95% CIs to avoid overreliance on p-values .

Q. How should researchers design experiments to assess this compound’s synergism with other Nrf2 activators?

Apply the Chou-Talalay combination index (CI) method. For example, co-treatment with L-Sulforaphane (CI = 0.45 at ED75) shows synergistic Nrf2 activation in HepG2 cells. Dose matrices (e.g., 4×4 concentrations) and isobolograms validate interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.